molecular formula C11H8N2O2 B156224 3-Nitro-2-phenylpyridine CAS No. 134896-35-8

3-Nitro-2-phenylpyridine

Cat. No. B156224
M. Wt: 200.19 g/mol
InChI Key: GEALTJGFPPNOJE-UHFFFAOYSA-N
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Description

3-Nitro-2-phenylpyridine is a compound that can be synthesized through various chemical reactions. It is characterized by the presence of a nitro group and a phenyl group attached to a pyridine ring. The compound's structure and properties can be analyzed through different spectroscopic and crystallographic methods, providing insights into its molecular geometry, electronic distribution, and potential applications in chemical synthesis.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in several studies. For instance, a Chichibabin-type cyclotrimerisation of 3-nitrotyrosine with hypochlorous acid leads to the formation of 3,5-diphenylpyridine derivatives, which suggests a potential pathway for the synthesis of 3-nitro-2-phenylpyridine . Additionally, the nitration of 2-phenyl-3-hydroxypyridine directs the nitro group to the para position of the phenyl ring, indicating a regioselective approach that could be adapted for the synthesis of 3-nitro-2-phenylpyridine . Furthermore, a one-pot synthesis method has been developed for 2-substituted 3-nitropyridines, which could be relevant for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be determined using X-ray crystallography, as demonstrated by the synthesis and structural analysis of a 1:1 molecular adduct of 3-nitrophthalic acid and 3-methyl-4-nitropyridine N-oxide . This technique could be applied to 3-nitro-2-phenylpyridine to obtain detailed information about its molecular geometry.

Chemical Reactions Analysis

The reactivity of nitropyridine derivatives has been studied, revealing that the introduction of substituents can facilitate certain nucleophilic reactions . This knowledge can be applied to understand the chemical behavior of 3-nitro-2-phenylpyridine and predict its reactions with various nucleophiles or during electrophilic substitution processes.

Physical and Chemical Properties Analysis

Vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with natural bond orbital (NBO) analysis and molecular electrostatic potential (ESP) surface mapping, provide comprehensive information about the physical and chemical properties of nitropyridine compounds . These methods can be used to analyze the bond strength, charge distribution, and chemical reactivity of 3-nitro-2-phenylpyridine. Additionally, the study of hydrogen-bonded complexes, like the one formed between 4-nitrophenol and 4-methylpyridine, can shed light on the intermolecular interactions involving 3-nitro-2-phenylpyridine .

Scientific Research Applications

Nitration Processes and Chemical Properties

  • Nitration of 2-phenyl-3-hydroxypyridine : Research demonstrates that nitration of 2-phenyl-3-hydroxypyridine leads to the formation of 2-(4-nitrophenyl)-3-hydroxypyridine. Further nitration results in the nitro group entering the pyridine ring, illustrating the chemical pathways for modifying 3-nitro-2-phenylpyridine derivatives (Smirnov et al., 1970).

  • Properties of Oxidovanadium Complexes : Oxidovanadium complexes with nitro-substituted phenylpyridines demonstrate significant properties, including electron paramagnetic resonance (EPR) spectra and density functional theory (DFT) calculations, indicating potential for various chemical applications (Shit et al., 2016).

  • Synthesis and Applications in Molecular Devices : The molecule 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, closely related to 3-nitro-2-phenylpyridine, shows potential for use in molecular diodes and nano-actuators, highlighting the broader applications of nitro-substituted pyridines in nanotechnology (Derosa et al., 2003).

  • Inorganic Chemistry and Photophysical Properties : Nitro-substituted phenylpyridine complexes exhibit interesting photophysical properties, which can be manipulated for various applications, as indicated by studies on iridium phenylpyridine complexes (Turner et al., 2022).

Synthesis and Green Chemistry

  • Green Synthesis Approaches : Multicomponent synthesis of unsymmetrical 5-nitropyridines, including 3-nitro-2-phenylpyridine derivatives, has been achieved through environmentally friendly methods, indicating the importance of sustainable approaches in chemical synthesis (Koveza et al., 2018).

  • Synthesis of Nickel(II) Complexes : Studies on the synthesis and biological activities of nickel(II) complexes with 4-nitro phenylcyanamide highlight the versatility of nitro-substituted pyridines in coordination chemistry and potential biomedical applications (Jazestani et al., 2016).

Safety And Hazards

3-Nitro-2-phenylpyridine is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and avoid ingestion .

properties

IUPAC Name

3-nitro-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-13(15)10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEALTJGFPPNOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376451
Record name 3-nitro-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-2-phenylpyridine

CAS RN

134896-35-8
Record name 3-nitro-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
H Peng, X Chen, Y Chen, Q He, Y Xie, C Yang - Tetrahedron, 2011 - Elsevier
A green and efficient preparation of functionalized δ-carbolines/carbazoles via reductive ring closure by 1,2-bis(dipenylphosphino)ethane under solvent-free conditions is described. …
Number of citations: 49 www.sciencedirect.com
D Limbach, M Geffe, H Detert - ChemistrySelect, 2018 - Wiley Online Library
… The microwave-assisted phosphite reduction of 3-nitro-2-phenylpyridine (3 a), the fundamental reaction of this method, gives δ-carboline 4 a in 74% yield. Similar results were obtained …
AR Katritzky, M Kingsland - Journal of the Chemical Society B: Physical …, 1968 - pubs.rsc.org
A kinetic study of the nitration of 2-phenylpyridine and its N-oxide shows that both compounds react as their conjugate acids. Partial rate factors are calculated for reaction at the 2′-, 3′…
Number of citations: 13 pubs.rsc.org
A Bhattacharjee, H Hosoya, H Ikeda… - … A European Journal, 2018 - Wiley Online Library
… 3-Nitro-2-phenylpyridine (12 i) was converted to 5H-pyrido[3,2-b]indole (14 i) in 83 % yield, in which the nitro group bound to pyridine was transformed into nitrene during the reaction. 2-…
NM Ali, A McKillop, MB Mitchell, RA Rebelo… - Tetrahedron, 1992 - Elsevier
The palladium-catalysed cross-coupling reactions of arylboronic acids with a variety of π-deficient heteroaryl chlorides proceed in high yield. [1,4-Bis(diphenylphosphino)butane]…
Number of citations: 170 www.sciencedirect.com
R Nesi, D Giomi, S Papaleo… - The Journal of Organic …, 1992 - ACS Publications
… Methyl 6-ethyl-5-methyl-3-nitro-2-phenylpyridine-4carboxylate (12a) (0.24 g, 80%) was … Ethyl 6-ethyl-5-methyl-3-nitro-2-phenylpyridine-4carboxylate (12b) was obtained as a pale …
Number of citations: 26 pubs.acs.org
VY Shuvalov, AN Shestakov, LA Kulakova… - Chemistry of …, 2019 - Springer
Graebe–Ullmann reaction was used to synthesize 3-aryl(methyl)-1-methyl(cyclopropyl)-4-nitro-5Н-pyrido[4,3-b]indoles containing substituents in the pyridine ring. A new scheme was …
Number of citations: 3 link.springer.com
J Letessier, H Detert - Synthesis, 2012 - thieme-connect.com
… A Suzuki cross-coupling reaction with phenylboronic acid led to 3-nitro-2-phenylpyridine (7). [¹4] The nitro group was reduced catalytically (Pd/C, H 2 ) and the amine 8 converted into …
Number of citations: 41 www.thieme-connect.com
S Sharma - 2019 - dr.iiserpune.ac.in
In past two decades, there has been a global surge in the number of drug resistant pathogens. This can be accounted to the indiscriminate use of antibiotics. The increased global drug …
Number of citations: 0 dr.iiserpune.ac.in
R Hosseini, R Ranjbar-Karimi… - Journal of the Iranian …, 2022 - Springer
Four novel N,N-bidentate triarylmethane-based ligands bearing β-pyridyl residues have been prepared and the catalytic activity of their in-situ generated palladium complexes were …
Number of citations: 4 link.springer.com

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